molecular formula C17H20ClN3O3 B2748225 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1795087-79-4

2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2748225
CAS RN: 1795087-79-4
M. Wt: 349.82
InChI Key: VMZZRSIJMFPQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide, primarily targets the enzyme sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of the cell membrane in fungi .

Mode of Action

The compound acts as an inhibitor of the enzyme sterol 14α-demethylase . By binding to this enzyme, it interferes with the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a key component of the fungal cell membrane, and its biosynthesis is a multi-step process involving several enzymes. The inhibition of sterol 14α-demethylase by the compound disrupts this pathway, leading to the accumulation of 14α-methyl sterols and a deficiency in ergosterol . This imbalance disrupts the integrity and function of the fungal cell membrane, leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth. By disrupting the ergosterol biosynthesis pathway, the compound alters the structure and function of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZZRSIJMFPQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

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